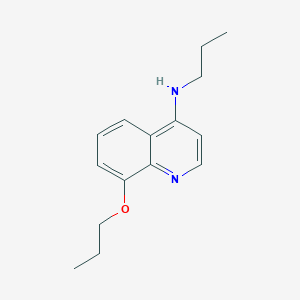

8-propoxy-N-propylquinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

8-propoxy-N-propylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-3-9-16-13-8-10-17-15-12(13)6-5-7-14(15)18-11-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYGWHGIOVHHFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C2C=CC=C(C2=NC=C1)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Propoxy N Propylquinolin 4 Amine

Historical Development of Quinoline (B57606) Synthesis Relevant to 8-Propoxy-N-propylquinolin-4-amine

The synthesis of the quinoline core, a fundamental component of this compound, is rooted in a series of classical named reactions developed since the 19th century. numberanalytics.comiipseries.org Quinoline was first isolated from coal tar in 1834, and the first synthesis, the Skraup synthesis, was developed in 1880. numberanalytics.comiipseries.orgwikipedia.org These foundational methods, while not directly producing the target molecule, established the essential chemistry for constructing the bicyclic quinoline scaffold from simpler aromatic amines.

Key historical methods relevant to the formation of the quinoline ring system include:

Skraup Synthesis (1880): This method involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.orgwikipedia.org Theoretically, a substituted aniline could be used to introduce functionality that could later be converted to the 8-propoxy group.

Doebner-von Miller Reaction: An extension of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds in the presence of a Lewis acid or Brønsted acid to react with anilines. iipseries.orgwikipedia.orgnih.gov

Combes Synthesis (1888): This reaction forms 2,4-disubstituted quinolines from the condensation of anilines with β-diketones, followed by acid-catalyzed cyclization. iipseries.orgwikipedia.org

Conrad-Limpach Synthesis (1887): This method involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. iipseries.orgmdpi.com This is particularly relevant as the 4-hydroxy group can be converted to a 4-chloro group, a key intermediate for introducing the 4-amino functionality via nucleophilic substitution. nih.govresearchgate.net

Friedländer Synthesis (1882): This versatile synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group. numberanalytics.comnih.gov Its mild conditions and flexibility make it a popular choice. numberanalytics.com

Gould-Jacobs Reaction: Starting from an aniline and ethyl ethoxymethylenemalonate, this reaction provides a route to 4-hydroxyquinoline-3-carboxylic acids, which can be subsequently modified. wikipedia.orgucsf.edu

These seminal reactions provided the chemical knowledge to assemble the core quinoline structure, which is the necessary first step before the specific propoxy and N-propylamino substituents of the target compound can be installed.

Contemporary Synthetic Routes and Strategies for this compound

Modern synthetic approaches build upon these historical foundations, employing more sophisticated and targeted strategies. The synthesis of this compound is most efficiently achieved through convergent or divergent pathways that allow for the precise installation of the required functional groups.

Convergent Synthesis Approaches

Convergent synthesis involves the preparation of complex molecular fragments that are then combined in the final stages to form the target molecule. For this compound, a logical convergent strategy involves the synthesis of a pre-functionalized quinoline core followed by the addition of the final substituent.

A plausible and widely used approach is the nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline (B167314) intermediate. nih.govfrontiersin.org This process can be outlined in two main stages:

Synthesis of the 4-chloro-8-propoxyquinoline (B1371115) intermediate: This can be achieved by first synthesizing 8-propoxy-4-hydroxyquinoline, for example, via a Conrad-Limpach reaction using 2-propoxyaniline (B1271045) and a β-ketoester. The resulting 4-hydroxyquinoline (B1666331) is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl₃), to yield the key intermediate, 4-chloro-8-propoxyquinoline. nih.govnih.gov

Coupling with n-propylamine: The 4-chloro group is an excellent leaving group for nucleophilic substitution. The intermediate is reacted with n-propylamine, which displaces the chloride to form the final product, this compound. This reaction is often carried out in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) and may be facilitated by a base. nih.govplos.org

This convergent approach is highly efficient as it allows for the late-stage introduction of the amine side chain, enabling the synthesis of a library of related compounds from a common intermediate. ucsf.educapes.gov.br

Divergent Synthesis Methodologies

Divergent synthesis begins with a common precursor which is then elaborated through different reaction pathways to generate a range of structurally diverse products. nih.govorganic-chemistry.org A divergent strategy to produce this compound could start from a readily available, doubly functionalized quinoline.

A potential starting material is 4-chloro-8-hydroxyquinoline. From this common intermediate, the synthesis can diverge:

Pathway A (Etherification then Amination): The 8-hydroxy group is first converted to the 8-propoxy group via a Williamson ether synthesis, reacting 4-chloro-8-hydroxyquinoline with a propyl halide (e.g., 1-bromopropane) in the presence of a base. The resulting 4-chloro-8-propoxyquinoline is then reacted with n-propylamine as described in the convergent approach.

Pathway B (Amination then Etherification): The 4-chloro group is first reacted with n-propylamine to yield N-propylquinolin-4-amine-8-ol. Subsequently, the 8-hydroxy group is etherified to install the propoxy group. This route may be less favorable due to potential complications with the secondary amine in the etherification step.

A related strategy involves using a protecting group for the hydroxyl function. For instance, 4-hydroxy-8-tosyloxyquinoline can be chlorinated to give 4-chloro-8-tosyloxyquinoline. researchgate.net This intermediate can then react with n-propylamine. In many cases, the nucleophilic substitution at the 4-position can occur simultaneously with the cleavage of the tosyl protecting group at the 8-position, yielding N-propylquinolin-4-amine-8-ol, which would then be propylated. researchgate.net This approach highlights the flexibility of modern synthetic strategies in constructing complex molecules. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgtandfonline.com While specific studies on the green synthesis of this compound are not prevalent, general green methodologies developed for quinoline synthesis are directly applicable. nih.govacs.orgnih.gov

Key green strategies include:

Use of Greener Solvents: Traditional syntheses often use toxic organic solvents. Replacing these with environmentally benign alternatives like water or ethanol (B145695) can significantly reduce environmental impact. tandfonline.com For example, multicomponent reactions for quinoline synthesis have been successfully performed in water. tandfonline.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It can drastically reduce reaction times from hours to minutes and improve yields, thereby saving energy. nih.govtandfonline.com The crucial nucleophilic substitution step to form the 4-aminoquinoline (B48711) can be accelerated using microwave irradiation. nih.govnih.gov

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Nanocatalysts, for instance, offer high surface area and reactivity, enabling reactions under milder conditions with high yields. nih.govacs.org For the construction of the quinoline core, various nanocatalyst-based protocols have been developed. nih.gov

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form the product, are highly atom-economical. rsc.org Designing an MCR to construct the substituted quinoline core would be a highly desirable green approach.

The following table compares a hypothetical traditional versus a green approach for the final synthetic step.

Table 1: Comparison of Traditional vs. Green Synthesis for the Amination Step

| Parameter | Traditional Method | Green Method |

|---|---|---|

| Solvent | NMP or DMSO | Ethanol or Water |

| Energy Source | Conventional heating (reflux) for several hours | Microwave irradiation for several minutes |

| Catalyst | Often stoichiometric base | Catalytic amount of a recyclable base or catalyst |

| Workup | Extraction with organic solvents | Simple filtration, minimal solvent use |

| Waste Generation | Higher | Minimal |

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is crucial for maximizing product yield, minimizing reaction time, and ensuring cost-effectiveness, particularly in industrial applications. researchgate.netresearchgate.net For the synthesis of this compound, the final nucleophilic substitution of 4-chloro-8-propoxyquinoline with n-propylamine is a critical step to optimize.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly influence reaction rate and yield. Polar aprotic solvents like DMF, DMSO, or NMP are commonly used for SNAr reactions as they can solvate the cation while leaving the nucleophile relatively free. rsc.org

Base: While the amine reactant is itself a base, an additional, non-nucleophilic base may be added to scavenge the HCl formed during the reaction, driving the equilibrium towards the product.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition. Optimization involves finding the ideal temperature that provides a good reaction rate without compromising yield. researchgate.net

Catalyst: While often not required for this specific reaction, some SNAr reactions can be accelerated by catalysts.

The following interactive table illustrates a hypothetical optimization study for this key reaction, based on typical findings in quinoline chemistry. rsc.orgjocpr.com

Table 2: Hypothetical Optimization of the Reaction of 4-chloro-8-propoxyquinoline with n-Propylamine

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 80 | 24 | 45 |

| 2 | Acetonitrile | 80 | 18 | 60 |

| 3 | DMF | 100 | 8 | 85 |

| 4 | DMSO | 120 | 6 | 92 |

| 5 | DMSO | 140 | 4 | 95 |

| 6 | DMSO | 160 | 4 | 91 (decomposition observed) |

Table of Mentioned Compounds

Computational and Theoretical Investigations of 8 Propoxy N Propylquinolin 4 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations can elucidate the distribution of electrons and predict reactivity.

Frontier molecular orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap implies higher reactivity. For a molecule like 8-propoxy-N-propylquinolin-4-amine, FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Hypothetical Data for FMO Analysis of this compound:

| Parameter | Hypothetical Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. This map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). For this compound, the nitrogen atoms of the quinoline (B57606) ring and the amine group, as well as the oxygen atom of the propoxy group, would be expected to be electron-rich regions. In contrast, the hydrogen atoms of the amine group would likely be electron-deficient.

Molecular Docking Studies and Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in identifying potential biological targets for a compound.

To identify potential binding sites for this compound, the molecule would be docked against a library of known protein structures, particularly those implicated in diseases where quinoline derivatives have shown activity. The docking scores, which estimate the binding affinity, would help prioritize potential receptor targets.

Once a potential target is identified, a detailed ligand-protein interaction profile is generated. This profile visualizes the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's binding pocket. For this compound, the amine and quinoline nitrogen atoms could act as hydrogen bond acceptors or donors, while the aromatic quinoline ring could engage in pi-pi stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

Hypothetical Ligand-Protein Interaction Profile:

| Interaction Type | Interacting Atoms/Residues |

|---|---|

| Hydrogen Bond | N-H (propylamine) with Asp120 |

| Hydrogen Bond | N (quinoline) with Ser155 |

| Pi-Pi Stacking | Quinoline ring with Phe250 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a binding partner. An MD simulation of the this compound-protein complex would reveal how the ligand and protein adapt to each other and the stability of the binding pose predicted by docking. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of different parts of the molecule and protein.

QSAR (Quantitative Structure-Activity Relationship) Modeling Considerations

QSAR modeling is a fundamental tool in the rational design of new bioactive compounds, offering a pathway to reduce the costs and time associated with drug development. mdpi.com For a molecule like this compound, QSAR studies are essential to understand how its structural features influence its potential biological effects. These models are built upon large datasets of structurally related compounds and their experimentally determined activities. tandfonline.com

The foundation of a robust QSAR model lies in the accurate numerical representation of molecular structures through descriptors. nih.gov These descriptors quantify various aspects of a molecule's physicochemical properties. For this compound, a range of descriptors would be calculated to capture its electronic, steric, hydrophobic, and topological characteristics.

Descriptor Categories:

1D Descriptors: These are the most basic descriptors and include counts of atoms and bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. Examples include topological indices and molecular connectivity indices.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include information about its shape, volume, and surface area.

Physicochemical Descriptors: These relate to properties such as lipophilicity (logP), solubility, and polarizability. Electronic descriptors, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are also crucial in this category. chemcd.com

The generation of these descriptors is typically accomplished using specialized software that can calculate a vast number of variables for a given structure. Following generation, a critical step is the selection of a subset of descriptors that are most relevant to the biological activity being modeled. This selection process is vital to avoid overfitting and to create a model that is both predictive and interpretable. Techniques such as correlation analysis and principal component analysis are often employed to reduce the dimensionality of the descriptor space.

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of this compound This table presents a hypothetical selection of descriptors that would be relevant in a QSAR study of this compound, based on common practices for quinoline derivatives.

Once a relevant set of descriptors has been selected, the next step is to develop the QSAR model. This involves creating a mathematical equation that links the descriptors to the biological activity. Several statistical methods can be employed for this purpose:

Multiple Linear Regression (MLR): This method generates a simple linear equation, which is easy to interpret.

Partial Least Squares (PLS): A more advanced regression technique that is well-suited for datasets with a large number of correlated descriptors. tandfonline.com

Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest are increasingly used to model complex, non-linear relationships.

After a model is developed, it must be rigorously validated to ensure its robustness and predictive power. nih.gov Validation is a critical step to confirm that the model is not a result of a chance correlation. nih.gov The validation process typically includes:

Internal Validation: This is often performed using cross-validation techniques, such as leave-one-out (LOO) or leave-many-out (LMO) cross-validation. The dataset is repeatedly split into training and test sets, and the model's ability to predict the activity of the left-out compounds is assessed. A high cross-validated R-squared (q²) value is indicative of a robust model. mdpi.comucm.es

External Validation: The model's predictive performance is evaluated on an external set of compounds that were not used in the model development process. A high predictive R-squared (R²_pred) for the external set provides strong evidence of the model's generalizability. mdpi.comucm.es

Y-Randomization: The biological activity data is randomly shuffled, and a new QSAR model is built with the original descriptors. A low correlation coefficient for the randomized model confirms that the original model is not due to chance. nih.gov

For quinoline derivatives, successful QSAR models often exhibit strong statistical parameters, indicating their reliability for predicting the activity of new compounds. ucm.es

Table 2: Illustrative Statistical Parameters for QSAR Model Validation This table presents hypothetical validation metrics for a QSAR model of this compound, reflecting the standards in the field.

In Vitro Pharmacological Characterization of 8 Propoxy N Propylquinolin 4 Amine

Target Identification and Engagement Studies

The initial stages of characterizing a novel compound involve identifying its molecular targets and confirming direct interaction.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for quinoline-based compounds. Assays would be conducted to screen 8-propoxy-N-propylquinolin-4-amine against a panel of relevant enzymes. For instance, given the history of quinolines, this could include:

Kinases: Many quinoline (B57606) derivatives are known to inhibit protein kinases involved in cell signaling pathways.

Proteases: Certain quinolines have shown activity against proteases from various pathogens.

Cytochrome P450 (CYP) Enzymes: Inhibition of CYP enzymes is a critical aspect of drug development to assess potential drug-drug interactions.

No specific enzyme inhibition data for this compound has been reported.

Receptor Binding Profiling

To determine if this compound interacts with specific receptors, competitive binding assays are typically performed. These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor. A broad panel of receptors, including G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors, would be screened.

There is no available data on the receptor binding profile of this compound.

Cellular Target Occupancy Assays

Once a target is identified, cellular target occupancy assays are used to confirm that the compound can engage with its target in a cellular environment. These assays measure the extent to which the compound binds to its intended target within intact cells.

No published studies have investigated the cellular target occupancy of this compound.

Cell-Based Functional Assays

Following target identification, cell-based assays are employed to understand the functional consequences of target engagement.

Reporter Gene Assays

If this compound is found to modulate a signaling pathway, reporter gene assays can be used to quantify its effect. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a promoter that is responsive to the signaling pathway of interest.

No data from reporter gene assays for this compound are available.

Phenotypic Screening Methodologies

Phenotypic screening involves testing a compound across a variety of cell-based models to identify its effects on cellular behavior without a preconceived target. This approach can uncover unexpected therapeutic potential. For a compound like this compound, this could involve screening for:

Antiproliferative activity against a panel of cancer cell lines.

Antimicrobial activity against various bacterial or parasitic strains.

Modulation of inflammatory responses in immune cells.

Specific phenotypic screening data for this compound has not been reported in the scientific literature.

Mechanistic Studies at the Cellular Level

A thorough understanding of a compound's mechanism of action at the cellular level is paramount in evaluating its therapeutic potential. This involves elucidating its influence on intracellular communication networks and its ability to perturb fundamental cellular processes.

Intracellular Signaling Pathway Modulation

Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on intracellular signaling pathways. Extensive database searches did not yield any studies that have investigated the modulation of specific kinases, phosphatases, or other signaling molecules by this compound. Therefore, its impact on critical pathways such as MAPK, PI3K/Akt, or JAK/STAT signaling remains uncharacterized.

Cellular Event Perturbations (e.g., cell cycle progression, apoptosis induction)

Similarly, there is no available research documenting the effects of this compound on cellular events such as cell cycle progression or the induction of apoptosis. Studies investigating whether this compound can arrest cells at specific phases of the cell cycle or trigger programmed cell death through intrinsic or extrinsic pathways have not been reported in the peer-reviewed literature.

Structure-Activity Relationship (SAR) Elucidation for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies for derivatives of this compound are not available, general principles can be drawn from the broader class of 4-aminoquinolines and 8-substituted quinolines, which have been extensively studied, particularly for their antimalarial properties.

Systematic Modification Strategies

Systematic modifications of the quinoline scaffold have been a common strategy to optimize the activity and selectivity of this class of compounds. Key areas of modification typically include:

Substitution on the Quinoline Ring: The type and position of substituents on the quinoline core are critical. For instance, in the context of antimalarial 4-aminoquinolines, a halogen at the 7-position is often crucial for activity.

Variation of the Side Chain at the 4-Amino Position: The nature and length of the alkylamino side chain at the 4-position significantly impact physicochemical properties and biological activity.

Modification of Substituents at Other Positions: Alterations at positions such as the 8-position can dramatically influence the compound's pharmacological profile.

Contribution of Quinoline Core and Side Chains to Activity

Quinoline Core: The quinoline ring system itself is an essential pharmacophore in many biologically active molecules. Its aromatic and heterocyclic nature allows for various molecular interactions with biological targets. For many 4-aminoquinolines, the quinoline nitrogen is believed to play a role in the mechanism of action, potentially through its basicity. youtube.comyoutube.com

Side Chains:

N-propyl Side Chain at the 4-Amino Position: The amino group at the 4-position is a defining feature of this subclass of quinolines. The presence of a flexible alkylamino side chain is often essential for activity in related compounds. The length and nature of this chain can influence properties such as lipophilicity and the ability to interact with specific binding pockets in target proteins.

The following table summarizes the general structure-activity relationships for substituted quinolines based on available literature for related compounds.

| Structural Feature | General Contribution to Activity in Related Quinolines |

| Quinoline Core | Essential for the biological activity of many quinoline-based compounds. |

| 4-Amino Group | A critical component for the activity of 4-aminoquinoline (B48711) derivatives. |

| N-alkyl Side Chain | The length and nature of this chain influence potency and physicochemical properties. |

| Substitution at the 8-Position | Can significantly modulate activity, with effects being highly dependent on the specific substituent and the overall compound class. |

Preclinical Efficacy and Proof of Concept Studies of 8 Propoxy N Propylquinolin 4 Amine

In Vivo Pharmacodynamic Assessments

In vivo pharmacodynamic studies of 4-aminoquinoline (B48711) derivatives primarily focus on their interaction with the parasite within the host and the subsequent biological response.

The primary biomarker for the antimalarial activity of 4-aminoquinoline compounds in animal models is the inhibition of hemozoin formation. nih.govplos.org During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. nih.govyoutube.com 4-aminoquinoline derivatives are known to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. youtube.comtaylorandfrancis.com

In animal models, such as mice infected with Plasmodium berghei, the modulation of this biomarker is indirectly observed through the reduction in parasitemia. plos.org A significant dose-dependent reduction in the number of circulating parasites is a key indicator of the compound's ability to disrupt this vital parasite pathway. plos.org Furthermore, ultrastructural analysis of parasites from treated animals can reveal an accumulation of free heme in the digestive vacuole, providing direct evidence of biomarker modulation. taylorandfrancis.com

Target engagement for 4-aminoquinoline derivatives in vivo is demonstrated by their accumulation in the parasite's food vacuole, an acidic organelle. taylorandfrancis.comresearchgate.net The basic nature of the terminal amino group in many 4-aminoquinolines is crucial for this "ion trap" mechanism, where the compound becomes protonated and concentrated within the acidic environment of the vacuole. taylorandfrancis.com This accumulation is a prerequisite for interfering with heme polymerization.

Studies with radiolabeled 4-aminoquinoline analogues in infected animal models have shown preferential accumulation in parasitized red blood cells compared to non-parasitized cells, confirming target engagement in the relevant biological system.

Efficacy in Disease-Relevant Animal Models

The in vivo efficacy of novel 4-aminoquinoline derivatives is most commonly evaluated in rodent models of malaria, such as those using Plasmodium berghei, Plasmodium yoelii, and Plasmodium chabaudi. mdpi.comnih.gov These models are instrumental in establishing the initial proof-of-concept for a compound's antimalarial activity. Additionally, quinoline (B57606) derivatives have been assessed in animal models for other infectious diseases and even for their potential as anticancer agents. nih.govnih.govresearchgate.net

Dose-response studies are critical for determining the potency of 4-aminoquinoline derivatives. In these studies, infected animals are treated with a range of doses of the test compound, and the effect on parasitemia is measured over time. The median effective dose (ED50), or the dose required to suppress parasite growth by 50%, is a key parameter derived from these studies.

For example, a study on two novel 4-aminoquinoline analogs, MAQ and BAQ, in P. berghei-infected mice demonstrated their in vivo activity. MAQ showed a 95% reduction in parasitemia at a dose of 50 mg/kg. plos.org Such data is crucial for establishing a compound's potency and for selecting doses for further studies.

Table 1: Illustrative In Vivo Antimalarial Activity of Novel 4-Aminoquinoline Analogs in P. berghei-Infected Mice This table is a representative example based on published data for 4-aminoquinoline derivatives and does not represent data for 8-propoxy-N-propylquinolin-4-amine.

| Compound | Dose (mg/kg/day) | Parasitemia Reduction (%) |

|---|---|---|

| MAQ | 50 | 95 |

| BAQ | 50 | Active (specific % not stated) |

| Chloroquine (B1663885) | - | 100 |

Data adapted from Aguiar et al., 2012. plos.org

The efficacy of new 4-aminoquinoline derivatives is often compared to that of established antimalarial drugs, most notably chloroquine and amodiaquine. mdpi.comnih.gov These comparisons are essential for understanding the potential advantages of a new compound, especially against drug-resistant parasite strains.

For instance, isoquine, a structural analogue of amodiaquine, demonstrated higher efficacy in a P. yoelii infected mouse model, with an ED50 of 1.6 and 3.7 mg/kg compared to 7.9 and 7.4 mg/kg for amodiaquine. Similarly, a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, showed efficacy comparable to or better than chloroquine in P. berghei, P. chabaudi, and P. yoelii models. mdpi.comnih.gov

Table 2: Comparative Efficacy of Amodiaquine and Isoquine in a P. yoelii Mouse Model This table is a representative example based on published data for 4-aminoquinoline derivatives and does not represent data for this compound.

| Compound | ED50 (mg/kg) - Strain 1 | ED50 (mg/kg) - Strain 2 |

|---|---|---|

| Amodiaquine | 7.9 | 7.4 |

| Isoquine | 1.6 | 3.7 |

Data adapted from O'Neill et al., 2003, as cited in a 2017 review.

Investigation of Mechanism of Action in Animal Models

The primary mechanism of action for 4-aminoquinolines as antimalarials, the inhibition of hemozoin formation, has been extensively studied and validated in various in vivo models. nih.govplos.orgyoutube.com The accumulation of the drug in the parasite's food vacuole and the subsequent disruption of heme polymerization lead to parasite death. youtube.comtaylorandfrancis.com

Some studies also explore secondary mechanisms. For example, the potential for 4-aminoquinolines to inhibit other parasite enzymes, such as lactate (B86563) dehydrogenase, has been investigated, although this is generally considered a weaker effect. plos.org Additionally, the structure of the 4-aminoquinoline derivative can influence its susceptibility to resistance mechanisms, which is a critical aspect of its in vivo mechanism of action. researchgate.net The development of analogues that can overcome existing resistance to drugs like chloroquine is a major focus of research.

Cellular and Molecular Responses in Tissues

While no studies detailing the cellular and molecular responses to this compound were identified, research on other 4-aminoquinoline derivatives provides a framework for the anticipated biological effects. These compounds are known to elicit a range of cellular changes, which are often investigated in preclinical models.

For instance, in the context of cancer research, quinoline derivatives have been observed to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov Studies on related compounds have shown that they can cause chromatin condensation and nuclear fragmentation, which are hallmarks of programmed cell death. nih.gov Flow cytometry analysis is a common method used to determine the effects of these compounds on the cell cycle, with some derivatives causing arrest in the G2 or S phase. nih.gov

In the field of infectious diseases, particularly malaria, 4-aminoquinolines are known to interfere with the parasite's lifecycle within red blood cells. nih.govnih.gov A primary molecular response is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole, leading to a toxic buildup of free heme. nih.gov The efficacy of these compounds is often evaluated by measuring the reduction in parasitemia in both in vitro and in vivo models. nih.govnih.gov

The table below illustrates the typical types of cellular and molecular response data that would be collected in preclinical studies of a novel 4-aminoquinoline derivative.

Table 1: Illustrative Cellular and Molecular Responses for 4-Aminoquinoline Derivatives

| Assay Type | Cell Line/Model | Typical Endpoint Measured | Potential Significance |

| Cell Viability Assay (e.g., MTT) | Cancer cell lines (e.g., HeLa, MCF-7) | IC50 (half-maximal inhibitory concentration) | Quantifies the concentration at which the compound inhibits cell growth by 50%. |

| Flow Cytometry for Cell Cycle Analysis | Cancer cell lines | Percentage of cells in G0/G1, S, and G2/M phases | Determines if the compound induces cell cycle arrest at specific checkpoints. |

| Apoptosis Assay (e.g., Annexin V/PI staining) | Cancer cell lines | Percentage of apoptotic and necrotic cells | Indicates whether the compound induces programmed cell death. |

| In Vitro Antiplasmodial Assay | Plasmodium falciparum strains (chloroquine-sensitive and -resistant) | IC50 | Measures the potency of the compound against malaria parasites. |

| Hemozoin Inhibition Assay | Cell-free or in vitro parasite culture | Inhibition of β-hematin formation | Assesses the compound's ability to interfere with a key parasite detoxification pathway. |

Pathway Analysis in Preclinical Settings

Pathway analysis in preclinical studies aims to elucidate the specific signaling cascades and molecular pathways modulated by a test compound. For 4-aminoquinoline derivatives, these analyses can reveal the mechanisms underlying their observed cellular effects. Although no pathway analysis has been published for this compound, studies of related compounds point to several key pathways that are often investigated.

In oncology, quinoline-based compounds have been shown to target critical carcinogenic pathways. nih.gov For example, some derivatives act as inhibitors of receptor tyrosine kinases such as c-Met, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR). nih.gov These receptors are pivotal in activating downstream signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which regulate cell proliferation, survival, and angiogenesis. nih.gov The inhibition of these pathways can lead to the suppression of tumor growth.

Furthermore, some quinoline derivatives have been found to inhibit Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. researchgate.net In the context of prostate cancer, a novel quinoline-based inhibitor was shown to target mitochondrial RNA polymerase (POLRMT), impacting mitochondrial gene expression and cellular metabolism. acs.org

The table below outlines the common pathways investigated for 4-aminoquinoline derivatives and the methods used for their analysis.

Table 2: Illustrative Pathway Analysis in Preclinical Studies of 4-Aminoquinoline Derivatives

| Pathway of Interest | Method of Analysis | Typical Findings | Therapeutic Implication |

| PI3K/Akt/mTOR Signaling | Western Blot, Kinase Assays | Decreased phosphorylation of key pathway proteins (e.g., Akt, mTOR) | Inhibition of cell proliferation, survival, and angiogenesis in cancer. |

| Ras/Raf/MEK/ERK Signaling | Western Blot, Reporter Assays | Reduced phosphorylation of ERK | Suppression of growth signals in cancer cells. |

| Receptor Tyrosine Kinase (RTK) Inhibition (e.g., c-Met, EGFR, VEGFR) | Kinase Inhibition Assays, Molecular Docking | Direct inhibition of kinase activity | Blocking of key drivers of tumor growth and metastasis. |

| DNA Damage Response | Comet Assay, γH2AX Staining | Increased DNA fragmentation | Induction of apoptosis in cancer cells. |

| Mitochondrial Function/Metabolism | Seahorse Assay, Gene Expression Analysis | Alterations in oxidative phosphorylation and glycolysis | Targeting metabolic vulnerabilities of cancer cells. |

Metabolic and Pharmacokinetic Profiles of 8 Propoxy N Propylquinolin 4 Amine

In Vitro Metabolic Stability and Metabolite Identification

The in vitro assessment of a compound's metabolic stability provides initial insights into its likely persistence in the body and the metabolic pathways it may undergo. These studies are typically conducted using liver-derived systems such as microsomes and hepatocytes.

Hepatic Microsomal and Hepatocyte Stability

Metabolic stability is a measure of how susceptible a compound is to metabolism by drug-metabolizing enzymes. springernature.com This is often determined by incubating the compound with liver microsomes or hepatocytes and monitoring its disappearance over time. springernature.comevotec.com Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes. evotec.com

To provide a comparative context, the metabolic stability of other compounds is often categorized based on their half-life (T½) and intrinsic clearance (CLint) in these in vitro systems.

Table 1: Illustrative In Vitro Metabolic Stability Data Categories

| Stability Category | Half-life (T½) in Human Liver Microsomes (minutes) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| High | > 30 | < 23 |

| Medium | 10 - 30 | 23 - 77 |

| Low | < 10 | > 77 |

This table presents typical ranges for metabolic stability classification and does not represent actual data for 8-propoxy-N-propylquinolin-4-amine.

Major Metabolite Profiling and Characterization

Identifying the major metabolites of a drug candidate is essential for understanding its clearance mechanisms and potential for active or toxic metabolites. This process typically involves incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS).

For this compound, potential metabolic pathways could include:

O-depropylation of the propoxy group to form an 8-hydroxyquinolin derivative.

N-depropylation of the N-propyl group to yield 8-propoxyquinolin-4-amine.

Hydroxylation at various positions on the quinoline (B57606) ring or the alkyl side chains.

Glucuronidation or sulfation of hydroxylated metabolites (Phase II metabolism).

Without experimental data, the exact metabolites and their proportions remain speculative.

In Vivo Pharmacokinetic Characterization in Preclinical Species

In vivo pharmacokinetic studies in animal models are necessary to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.

Absorption, Distribution, Metabolism, and Excretion (ADME)

ADME properties determine the onset, intensity, and duration of a drug's effect.

Absorption: Following oral administration, the compound's absorption would depend on its solubility, permeability, and stability in the gastrointestinal tract.

Distribution: After absorption, the compound would distribute into various tissues. The extent of distribution is influenced by its plasma protein binding and physicochemical properties. For example, the plasma protein binding of 8-methoxypsoralen, a different quinoline derivative, was found to be between 88% and 91% in humans and 75% and 83% in rats. nih.gov

Metabolism: As suggested by in vitro studies, the liver would be the primary site of metabolism.

Excretion: The parent compound and its metabolites would be eliminated from the body, primarily through urine and feces.

Drug-Drug Interaction Potential (DDI) Studies

Drug-drug interactions can occur when one drug alters the metabolism of another, often by inhibiting or inducing cytochrome P450 enzymes. nih.gov For example, propoxyphene is known to be a substrate and inhibitor of CYP3A4 and CYP2D6. pharmgkb.org

In vitro DDI studies for this compound would involve assessing its potential to inhibit or induce major CYP isoforms. This is typically done using human liver microsomes and specific probe substrates for each enzyme.

Table 3: Common Cytochrome P450 Isoforms and Probe Substrates for DDI Studies

| CYP Isoform | Probe Substrate |

| CYP1A2 | Phenacetin |

| CYP2C9 | Diclofenac |

| CYP2C19 | S-Mephenytoin |

| CYP2D6 | Dextromethorphan |

| CYP3A4 | Midazolam |

The results of such studies would indicate whether co-administration of this compound with other drugs that are substrates, inhibitors, or inducers of these enzymes could lead to clinically significant interactions.

Cytochrome P450 Inhibition and Induction Potential

There is currently no publicly available data from in vitro or in vivo studies that characterizes the inhibitory or inductive effects of this compound on any of the cytochrome P450 isoforms. Therefore, no determination of its potential for drug-drug interactions via this mechanism can be made.

Transporter Interaction Assessments

No research has been published detailing the interaction of this compound with any known drug transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). As a result, its potential to be a substrate or inhibitor of these transporters, which would influence its absorption, distribution, and excretion, remains unknown.

Future Directions and Translational Perspectives for 8 Propoxy N Propylquinolin 4 Amine Research

Optimization Strategies for Enhanced Potency and Selectivity

The future development of 8-propoxy-N-propylquinolin-4-amine will likely hinge on systematic structural modifications to optimize its pharmacological profile. The core 4-aminoquinoline (B48711) structure is a well-established pharmacophore, particularly in the context of antimalarial agents like chloroquine (B1663885) and amodiaquine. wikipedia.orgnih.gov Research into the structure-activity relationships (SAR) of 4-aminoquinolines has revealed key determinants of their biological activity.

One of the primary areas for optimization will be the N-propyl group at the 4-amino position. The nature of this side chain is critical for activity and can influence factors such as drug resistance. youtube.com Modifications to this alkyl chain, for instance, by altering its length, introducing branching, or incorporating cyclic moieties, could significantly impact the compound's potency. youtube.com Furthermore, the introduction of a terminal tertiary amino group on the side chain has been shown to be essential for the antimalarial activity of many 4-aminoquinolines. youtube.com

The 8-propoxy group is another key site for modification. In the related 8-aminoquinoline (B160924) series, the nature of the substituent at the 8-position has been shown to be a critical determinant of both efficacy and toxicity. asm.org For this compound, exploring variations in the alkoxy chain length (e.g., ethoxy, butoxy) or introducing different functional groups at this position could modulate its pharmacokinetic and pharmacodynamic properties. It is known that substitution at the 8-position with a methyl group can lead to a complete loss of activity in some 4-aminoquinoline series. youtube.com Therefore, careful consideration of the electronic and steric effects of any new substituent will be crucial.

Moreover, the quinoline (B57606) ring itself presents opportunities for optimization. The introduction of electron-withdrawing groups, such as a chlorine atom at the 7-position, is a common strategy to enhance the activity of 4-aminoquinoline antimalarials. youtube.comresearchgate.net This modification is known to lower the pKa of the quinoline ring nitrogen, which can be important for drug accumulation in the acidic food vacuole of the malaria parasite. researchgate.netnih.gov

Exploration of Novel Therapeutic Indications

While the 4-aminoquinoline scaffold is historically associated with antimalarial activity, recent research has highlighted the potential of quinoline derivatives in a variety of other therapeutic areas. researchgate.netontosight.ai This opens up exciting possibilities for exploring novel indications for this compound.

Anticancer Activity: Quinoline-based compounds have emerged as promising anticancer agents, acting through various mechanisms such as the inhibition of kinase signaling pathways and the induction of apoptosis. benthamdirect.comnih.gov The versatility of the quinoline scaffold allows it to interact with multiple biological targets, making it a valuable platform for the design of new cancer therapeutics. researchgate.net Future research could involve screening this compound and its optimized derivatives against a panel of cancer cell lines to identify potential antitumor activity.

Anti-inflammatory and Immunomodulatory Effects: Certain 4-aminoquinoline derivatives have demonstrated anti-inflammatory properties. wikipedia.org Given the growing interest in developing novel treatments for inflammatory and autoimmune diseases, investigating the potential of this compound to modulate inflammatory pathways would be a worthwhile endeavor.

Antimicrobial and Antiviral Potential: The quinoline core is present in various antimicrobial and antiviral agents. wikipedia.orgontosight.ai The structural features of this compound may confer activity against a range of pathogens. Screening against different bacterial and viral strains could uncover new therapeutic uses.

Combination Therapy Research Paradigms

To enhance therapeutic efficacy and potentially overcome drug resistance, future studies should explore the use of this compound in combination with other therapeutic agents. This approach is particularly relevant in the context of cancer and infectious diseases. nih.gov For instance, if the compound shows anticancer activity, combining it with existing chemotherapeutic drugs or targeted therapies could lead to synergistic effects and improved treatment outcomes. In the realm of infectious diseases, combination therapy is a standard strategy to combat resistance, and identifying synergistic partners for this compound would be a critical step in its development. nih.gov

Development of Advanced Delivery Systems

The physicochemical properties of this compound will influence its absorption, distribution, metabolism, and excretion (ADME) profile. To improve its therapeutic index and enable targeted delivery, the development of advanced drug delivery systems should be considered. Encapsulating the compound in nanoparticles, liposomes, or other carriers could enhance its solubility, protect it from premature degradation, and facilitate its accumulation at the desired site of action, thereby increasing efficacy and reducing potential side effects.

Remaining Scientific Challenges and Research Gaps

The primary challenge in advancing the study of this compound is the current lack of specific research data. The immediate research gap is the absence of fundamental biological activity screening. To move forward, the following steps are essential:

Synthesis and Characterization: The first step is the synthesis and thorough physicochemical characterization of this compound.

In Vitro Screening: A comprehensive in vitro screening program is needed to assess its activity against a wide range of biological targets, including cancer cell lines, microbial pathogens, and inflammatory markers.

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and testing of analogues, as outlined in the optimization strategies, are crucial to build a clear SAR profile. This will guide the design of more potent and selective compounds.

Mechanism of Action Studies: Once a promising biological activity is identified, elucidating the compound's mechanism of action will be a key research focus.

In Vivo Efficacy and Safety Assessment: Promising candidates from in vitro studies will need to be evaluated in relevant animal models to determine their in vivo efficacy and to establish a preliminary safety profile.

Q & A

Q. Table 1: Comparative Synthesis Routes

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Route A | 4-Chloroquinoline + propargylamine, THF, RT, 14 h | 91 | >98% | |

| Route B | Quinoline core + propyl bromide, DMF, 120°C, 8 h | 78 | 95% |

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR identifies propoxy and propyl substituents via chemical shifts (e.g., δ 2.53 ppm for propargyl protons ).

- 2D NMR (COSY, HSQC) resolves complex coupling patterns in the quinoline ring .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 228.0769 ).

- HPLC-PDA : Quantifies purity (>95% threshold for biological assays) .

Critical Step : Use deuterated solvents (e.g., CDCl₃) to avoid interference in NMR analysis .

Basic: What in vitro assays are appropriate for preliminary evaluation of this compound's biological activity?

Methodological Answer:

- Antimicrobial Screening :

- Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity Assays :

- Enzyme Inhibition :

- Fluorescence-based kinase assays (e.g., EGFR inhibition ).

Note : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments (n ≥ 3) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound derivatives?

Methodological Answer:

- Systematic Substituent Variation :

- Computational Docking :

- Use Schrödinger Suite or AutoDock to predict binding modes to targets (e.g., kinase ATP pockets ).

- Biological Validation :

- Correlate docking scores with IC₅₀ values from enzyme assays .

Q. Table 2: SAR Trends in Quinoline Derivatives

| Substituent | Position | Activity (IC₅₀, μM) | Target |

|---|---|---|---|

| Propoxy | 8 | 0.12 | EGFR |

| Benzyloxy | 8 | 0.45 | EGFR |

| Chloro | 7 | 2.3 | Antimicrobial |

Advanced: What strategies resolve contradictory data between in vitro potency and in vivo efficacy of this compound?

Methodological Answer:

- Pharmacokinetic Profiling :

- Measure bioavailability (%F) and half-life (t½) in rodent models .

- Metabolite Identification :

- LC-MS/MS to detect active/inactive metabolites .

- Formulation Optimization :

- Test nanoemulsions or PEGylation to enhance solubility .

Case Study : If in vitro IC₅₀ is low but in vivo efficacy is poor, check for rapid hepatic clearance or plasma protein binding .

Advanced: What computational approaches predict the ADME/Tox profile of this compound, and how do they compare to experimental data?

Methodological Answer:

- QSAR Models :

- Use ADMET Predictor™ or SwissADME to estimate logP, CYP450 inhibition, and hERG liability .

- Molecular Dynamics (MD) :

- Simulate membrane permeability (e.g., blood-brain barrier penetration ).

- Validation :

- Compare predicted hepatic clearance (CLhep) with in vitro microsomal stability assays .

Q. Table 3: ADME/Tox Predictions vs. Experimental Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| logP | 3.2 | 3.1 (HPLC) |

| CYP3A4 Inhibition | High | IC₅₀ = 8 μM |

| hERG Risk | Moderate | No arrhythmia (≤10 μM) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.